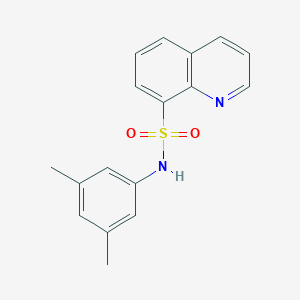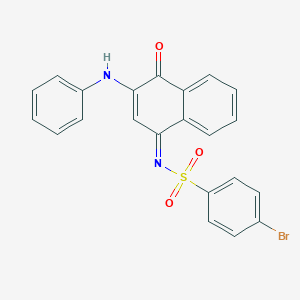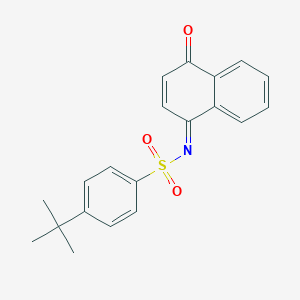![molecular formula C20H18N2O3S B281762 N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CDI or NSC-743380 and is known for its unique chemical structure and properties.
Mecanismo De Acción
CDI works by binding to the active site of carbonic anhydrase IX, which prevents the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
CDI has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase IX, CDI has also been shown to inhibit the activity of other enzymes and proteins, including histone deacetylases and protein tyrosine phosphatases. These effects make CDI a potential candidate for the development of new therapies for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDI is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the function and regulation of these molecules in cells and tissues. However, one limitation of CDI is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving CDI. One area of interest is the development of new cancer therapies based on CDI's ability to inhibit carbonic anhydrase IX. Additionally, CDI's ability to inhibit other enzymes and proteins makes it a potential candidate for the development of new therapies for a variety of diseases. Further research is needed to fully understand the mechanisms of action of CDI and its potential applications in scientific research.
Métodos De Síntesis
CDI can be synthesized through a multi-step process involving the reaction of mesitylene with 2-nitrobenzoyl chloride, followed by reduction and sulfonation. The resulting compound is then purified through recrystallization to obtain a pure form of CDI.
Aplicaciones Científicas De Investigación
CDI has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. Specifically, CDI has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes CDI a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C20H18N2O3S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-oxo-N-(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O3S/c1-11-9-12(2)19(13(3)10-11)22-26(24,25)17-8-7-16-18-14(17)5-4-6-15(18)20(23)21-16/h4-10,22H,1-3H3,(H,21,23) |
Clave InChI |
DKGNOACUXQGVLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)



![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)